Carbamate vs. Carboxamide Hydrogen-Bonding Capacity: Implications for SDH and Kinase Target Engagement
The ethyl carbamate group at the pyrazole 5-position provides two hydrogen-bond acceptor (HBA) sites (carbonyl oxygen and carbamate ester oxygen) and one hydrogen-bond donor (NH), versus the single HBA (carbonyl oxygen) and single donor of the corresponding carboxamide. In the SDH inhibitor class, pyrazole–thiazole carboxamides (e.g., compound 9ac) achieve EC₅₀ values of 1.1–4.9 mg/L against Rhizoctonia cerealis, while the commercial carboxamide SDH inhibitor thifluzamide yields EC₅₀ = 23.1 mg/L [1]. Molecular docking of pyrazole carboxamide thiazole 6i confirms that the carbonyl oxygen engages TRP O:173 and SER P:39 through hydrogen bonding, a contact geometry that would be altered or supplemented by the additional carbamate ester oxygen present in the target compound [2]. This additional HBA site is structurally analogous to the urea and carbamate motifs used in potent trypanosomacidal N-ethylurea pyrazoles that achieve sub-micromolar potency against T. brucei and T. cruzi [3]. In kinase programs, the carbamate NH can serve as a hinge-binding donor, a feature absent in N-alkylated analogs such as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide (CAS 1020487-97-1).
| Evidence Dimension | Number of hydrogen-bond acceptors and donors contributed by the 5-position functional group |
|---|---|
| Target Compound Data | Ethyl carbamate: 2 HBA (carbonyl O + ester O), 1 HBD (NH) |
| Comparator Or Baseline | Carboxamide analogs (e.g., compound 9ac, 6i): 1 HBA (carbonyl O), 1 HBD (NH); N-acetyl analog (CAS 1020487-97-1): 0 HBD at the exocyclic nitrogen |
| Quantified Difference | Target compound adds one HBA site vs. carboxamide class; adds one HBD vs. N-acetyl analog |
| Conditions | In silico hydrogen-bond capacity analysis; validated by molecular docking of pyrazole–thiazole carboxamides in SDH active site (PDB: RcSDH) |
Why This Matters
An additional HBA or HBD site can qualitatively alter the compound's target-binding profile and polypharmacology, making it non-substitutable with simpler carboxamide analogs in screening cascades without explicit biochemical profiling.
- [1] Yu B, et al. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2020;68(25):7093–7102. View Source
- [2] Li M, et al. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J Agric Food Chem. 2023;71(28):10647–10658. View Source
- [3] Russell S, et al. Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. J Med Chem. 2016;59(21):9686–9720. View Source
